molecular formula C10H15N3 B1468142 2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine CAS No. 1248801-60-6

2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine

Cat. No. B1468142
M. Wt: 177.25 g/mol
InChI Key: JAMUTVPHRBQIIS-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in the field of medicinal chemistry23. However, specific synthesis methods for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. However, specific molecular structure analysis for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” is not readily available in the public domain4.



Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives have been studied extensively2. However, specific chemical reactions involving “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. However, specific physical and chemical properties for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain47.


Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. However, specific safety and hazard information for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” is not readily available in the public domain48.


Future Directions

The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis methods, and understanding its mechanism of action. However, specific future directions for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain91011.


Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive analysis, it may be necessary to consult specialized databases or experts in the field.


properties

IUPAC Name

2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-8-6(2)12-10(7-4-5-7)13-9(8)11/h7H,3-5H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMUTVPHRBQIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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